Home > Products > Screening Compounds P14978 > Ibezapolstat hydrochloride
Ibezapolstat hydrochloride - 1275582-98-3

Ibezapolstat hydrochloride

Catalog Number: EVT-15324288
CAS Number: 1275582-98-3
Molecular Formula: C18H21Cl3N6O2
Molecular Weight: 459.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ibezapolstat hydrochloride is a novel small molecule currently under investigation for its potential therapeutic applications, particularly in treating infections caused by Clostridioides difficile. It is classified as an investigational drug and has shown promise in clinical trials, specifically targeting the bacterial DNA polymerase IIIC, which is crucial for the replication of gram-positive bacteria. The compound's chemical formula is C18H20Cl2N6O2C_{18}H_{20}Cl_{2}N_{6}O_{2}, and it is identified by the CAS number 1275582-97-2 and the DrugBank accession number DB16189 .

Source and Classification

Ibezapolstat hydrochloride is derived from synthetic processes aimed at creating effective antimicrobial agents. It falls under the category of investigational drugs, which means it has not yet received regulatory approval for general medical use but is being studied for its safety and efficacy in clinical settings. The compound's development is particularly focused on its application against antibiotic-resistant bacterial strains, especially in cases of Clostridioides difficile infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of ibezapolstat hydrochloride involves several key steps, including:

  1. Starting Materials: The synthesis begins with 3,4-dichlorobenzylamine as a precursor.
  2. Demethylation: This process occurs simultaneously with the introduction of hydrochloric acid, leading to the formation of the desired compound.
  3. Cyclization: The compound undergoes cyclization under basic conditions, typically using sodium hydride, followed by oxidation using manganese dioxide to form the triazaacenaphthylene core structure.
  4. Final Steps: The final product is obtained through various purification techniques, including chiral chromatography to ensure the desired enantiomer is isolated .

These synthesis methods highlight the complexity involved in producing ibezapolstat hydrochloride, emphasizing the importance of precise control over reaction conditions to yield a pure product.

Molecular Structure Analysis

Structure and Data

Ibezapolstat hydrochloride has a complex molecular structure characterized by multiple functional groups. Its structural representation includes:

  • Core Structure: A triazaacenaphthylene framework.
  • Substituents: Contains dichlorophenyl and morpholine groups that enhance its biological activity.

The molecular weight of ibezapolstat hydrochloride is approximately 423.3 g/mol. Its InChI key is DEGSGBKTODESHH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Structural Data Points

  • Chemical Formula: C18H20Cl2N6O2C_{18}H_{20}Cl_{2}N_{6}O_{2}
  • Average Molecular Weight: 423.3 g/mol
  • Hydrogen Bond Donors/Acceptors: 2/7
  • Rotatable Bonds: 6
  • Polar Surface Area: 83.78 Ų .
Chemical Reactions Analysis

Reactions and Technical Details

Ibezapolstat hydrochloride can participate in various chemical reactions typical for small molecules, including:

  • Substitution Reactions: Where functional groups can be replaced by other nucleophiles.
  • Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its pharmacological properties.

The compound's reactivity profile suggests that it can be further modified to enhance its efficacy or reduce side effects during therapeutic applications .

Mechanism of Action

Ibezapolstat exerts its antimicrobial effects primarily through inhibition of bacterial DNA polymerase IIIC. This enzyme plays a critical role in DNA replication in gram-positive bacteria. By targeting this enzyme, ibezapolstat disrupts bacterial proliferation, leading to effective treatment outcomes against Clostridioides difficile infections.

Data on Mechanism

Clinical trials have demonstrated that ibezapolstat achieves high colonic concentrations with minimal systemic absorption, which is advantageous for targeting localized infections without significant systemic side effects. In a phase 2a clinical trial involving patients with C. difficile infection, all participants achieved sustained clinical cure with minimal adverse events .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Not specified; typically exists as a solid.
  • Solubility: Water solubility measured at 0.216 mg/mL.
  • pKa Values: Strongest acidic pKa at 13 and strongest basic pKa at 6.1.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 2.19 to 2.64, indicating moderate lipophilicity.
  • Physiological Charge: Neutral at physiological pH.
  • Refractivity and Polarizability: Refractivity at 109.89 m³·mol⁻¹ and polarizability at 43.16 ų .

These properties are crucial for understanding how ibezapolstat interacts within biological systems and its potential pharmacokinetic profile.

Applications

Ibezapolstat hydrochloride is primarily being investigated for its use in treating Clostridioides difficile infections, particularly those resistant to conventional antibiotics. Its unique mechanism of action offers a promising alternative to existing treatments, potentially minimizing recurrence rates associated with C. difficile infections.

Mechanistic Basis of Ibezapolstat Hydrochloride as a DNA Polymerase IIIC Inhibitor

Enzymatic Targeting of DNA Polymerase IIIC in Clostridioides difficile Replication

Ibezapolstat hydrochloride (ACX-362E) is a first-in-class antibiotic that selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for replicative DNA synthesis in low G+C Gram-positive bacteria. This enzyme is exclusively expressed in Clostridioides difficile and other Firmicutes during exponential growth, where it coordinates chromosomal replication. Pol IIIC’s α-subunit contains the polymerase active site, which is structurally distinct from human DNA polymerases, enabling species-specific targeting [1] [3] [6].

Ibezapolstat binds competitively to the enzyme’s active site, disrupting deoxyribonucleotide triphosphate (dNTP) incorporation and halting DNA elongation. In vitro studies confirm complete inhibition of C. difficile Pol IIIC at nanomolar concentrations (Ki = 0.325 µM), leading to rapid bactericidal effects [5] [9]. This mechanism is clinically validated by the eradication of C. difficile in stool samples from infected patients within 3 days of ibezapolstat treatment [8] [10].

Table 1: Role of DNA Polymerase IIIC in Bacterial Replication

FunctionBiological SignificanceConsequence of Inhibition
Primer elongationSynthesizes leading and lagging strands during replicationTermination of DNA synthesis; arrested cell division
Proofreading activityMaintains genomic fidelity in low G+C bacteriaAccumulation of lethal mutations
ATP binding site utilizationBinds ATP for conformational activationDisrupted enzyme catalysis and processivity

Structural Specificity and Binding Affinity to Low G+C Gram-Positive Bacterial DNA

The inhibitory activity of ibezapolstat is predicated on structural complementarity with the Pol IIIC active site, which is conserved across C. difficile strains but exhibits critical variations in commensal gut bacteria. High-resolution crystallography studies (Leiden University Medical Center) reveal that ibezapolstat interacts with three key domains of Pol IIIC:

  • N-terminal domain: Hydrogen bonding with residue Tyr446 stabilizes inhibitor docking.
  • Catalytic pocket: Hydrophobic interactions with Phe1024 and Gly1025 block dNTP entry.
  • Nucleotide-binding site: Competitive displacement of ATP via chlorine atom interactions [3] [7].

This binding specificity explains ibezapolstat’s narrow spectrum. Notably, Actinobacteria (e.g., Bifidobacterium) and certain Firmicutes (e.g., Lachnospiraceae) possess natural resistance due to:

  • Amino acid substitutions (e.g., Ala→Ser at Pol IIIC position 1025) that reduce binding affinity.
  • Alternative DNA polymerases (e.g., Pol IIIE in Actinobacteria) that bypass Pol IIIC dependency [2] [7]. Genomic analyses confirm ibezapolstat’s inactivity (MIC >64 µg/mL) against resistant Bifidobacterium and Lactobacillus species, enabling their regrowth during therapy [2] [10].

Comparative Inhibition Kinetics (Ki Values) Against Pol IIIC Across Bacterial Taxa

Ibezapolstat exhibits variable inhibition kinetics against Pol IIIC enzymes from different Gram-positive pathogens, driven by phylogenetic divergence in enzyme structure:

Table 2: Inhibition Kinetics of Ibezapolstat Against Bacterial DNA Pol IIIC

Bacterial SpeciesKi (µM)MIC50 (µg/mL)Taxonomic Notes
Clostridioides difficile0.3254Ribotype 027; toxin A/B producer
Enterococcus faecalis1.816Vancomycin-resistant strains (VRE)
Staphylococcus aureus2.532Methicillin-resistant (MRSA)
Bifidobacterium adolescentis>100>64Commensal Actinobacteria
Lachnospiraceae spp.ND*>64Beneficial Firmicutes

*ND: Not determinable due to intrinsic resistance [2] [4] [5].

Key kinetic observations:

  • Potency against C. difficile: Low Ki (0.325 µM) correlates with low MIC50 values (2–8 µg/mL across 104 clinical isolates) [6]. Time-kill assays demonstrate >3-log10 reduction in bacterial load within 24 hours at 4× MIC [4] [6].
  • Activity against MDR strains: MIC90 values remain ≤8 µg/mL against C. difficile with reduced susceptibility to vancomycin (n=22), metronidazole (n=19), or fidaxomicin (n=18) [4]. Electron microscopy confirms cell lengthening and lysis in MDR strains after sub-MIC exposure [4].
  • Lack of cross-resistance: Structural differences in Pol IIIC prevent shared resistance mechanisms with fidaxomicin (RNA polymerase inhibitor) or vancomycin (cell wall disruptor) [3] [7].

Table 3: Dynamic Activity Profile Against C. difficile in Time-Kill Assays

AntibioticConcentration (µg/mL)Reduction at 24h (log10 CFU/mL)Bactericidal Threshold (h)
Ibezapolstat4× MIC3.512
Vancomycin4× MIC2.824
Fidaxomicin4× MIC1.936

Data derived against ribotype 027 strains; n=3 replicates [4] [6].

The kinetic advantage of ibezapolstat—rapid binding and sustained enzyme inactivation—positions it as a targeted therapeutic against C. difficile without collateral damage to bile acid-metabolizing gut flora [7] [8].

Properties

CAS Number

1275582-98-3

Product Name

Ibezapolstat hydrochloride

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride

Molecular Formula

C18H21Cl3N6O2

Molecular Weight

459.8 g/mol

InChI

InChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H

InChI Key

RNBLTEKVVQGCIM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.